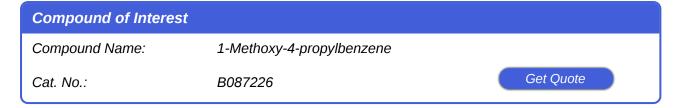


An In-depth Technical Guide to Dihydroanethole: Molecular Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroanethole, also known as **1-methoxy-4-propylbenzene**, is an organic compound with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis via the catalytic hydrogenation of anethole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Identification

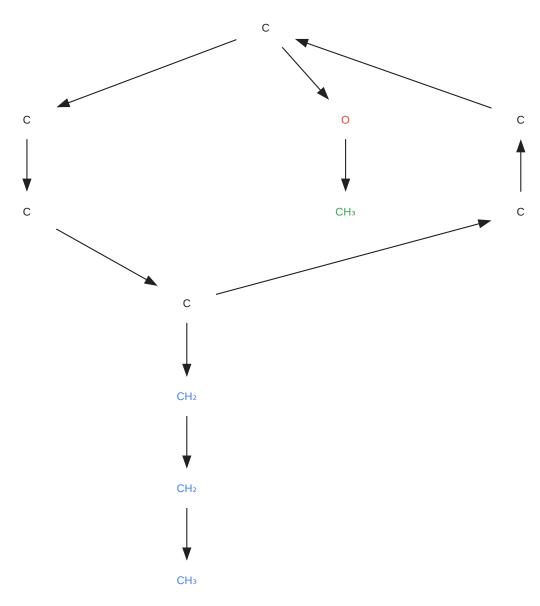
Dihydroanethole is an aromatic ether. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a propyl group (-CH₂CH₂CH₃) at positions 1 and 4, respectively.

Synonyms: p-Propyl anisole, **1-Methoxy-4-propylbenzene**, 4-Propylanisole.[1] IUPAC Name: **1-methoxy-4-propylbenzene**.[2] CAS Number: 104-45-0.[1] Molecular Formula: C₁₀H₁₄O.[1] [3][4]

Below is a diagram representing the molecular structure of dihydroanethole.



Molecular Structure of Dihydroanethole



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Molecular Structure of Dihydroanethole

Physicochemical Properties



A summary of the key quantitative data for dihydroanethole is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	150.22 g/mol	[4][5][6][7][8][9]
Appearance	Colorless to pale yellow liquid	[1][3][4]
Density	0.941 g/mL at 25 °C	[3][8][9]
Boiling Point	212-215 °C	[3][6][8][10]
Melting Point	45-46 °C	[3]
Refractive Index	1.503-1.506 at 20 °C	[1][3][10]
Flash Point	85-90 °C	[1][3][10]
Solubility	Insoluble in water; soluble in ethanol and most non-volatile oils.	[3][7]

Synthesis of Dihydroanethole

Dihydroanethole is industrially prepared by the catalytic hydrogenation of anethole.[4][11] This process involves the reduction of the propenyl group's double bond in anethole to a single bond, forming the propyl group of dihydroanethole.

Experimental Protocol: Catalytic Hydrogenation of Anethole

This section provides a detailed methodology for the synthesis of dihydroanethole from anethole.

Materials:

- Anethole
- Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)



- Solvent (e.g., Ethanol or Methanol)
- Hydrogen (H₂) gas
- High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

- Reactor Setup: In a high-pressure autoclave, introduce the hydrogenation catalyst (e.g., 5% Pd/C, typically at a loading of 1-5% by weight relative to the anethole).
- Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the autoclave, followed by the anethole. The concentration of anethole in the solvent can be optimized but is typically in the range of 10-30% (w/v).
- Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove any air. Subsequently, purge the system with hydrogen gas to ensure an oxygen-free environment.
- Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure. Typical pressures for this type of hydrogenation range from 5 to 30 bar.
- Heating and Reaction: Heat the reaction mixture to the desired temperature, generally between 80-100 °C, with efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen.
- Monitoring: Monitor the progress of the reaction by measuring the uptake of hydrogen gas.
 The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.
- Cooling and Depressurization: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can
 often be recycled for subsequent reactions.

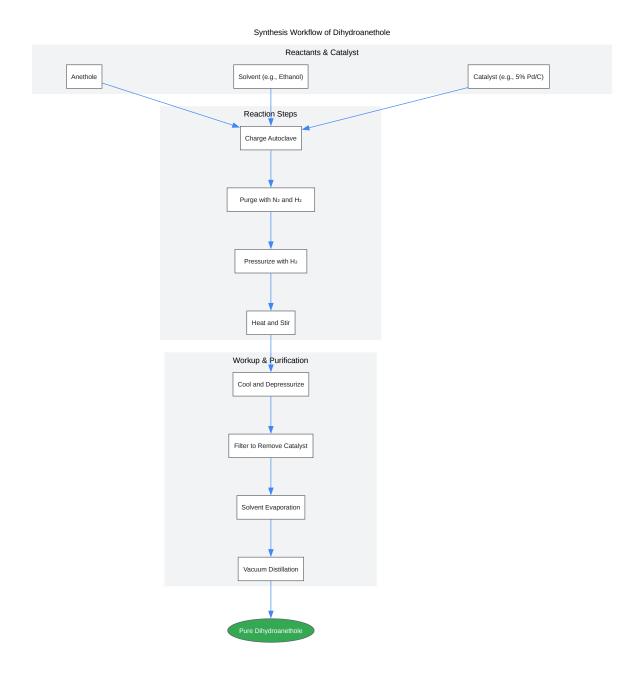


- Product Isolation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude dihydroanethole.
- Purification: The crude product can be purified by vacuum distillation to yield high-purity dihydroanethole.

Logical Workflow: Synthesis of Dihydroanethole

The following diagram illustrates the experimental workflow for the synthesis of dihydroanethole from anethole.





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Synthesis Workflow of Dihydroanethole

Biological Activity and Signaling Pathways



Currently, there is limited specific information available in the scientific literature detailing the direct involvement of dihydroanethole in distinct biological signaling pathways. While its precursor, anethole, has been studied for various biological activities, including anti-cancer properties involving pathways like NF-kB and MAPKinases, these findings cannot be directly extrapolated to dihydroanethole without further investigation. Researchers are encouraged to explore the potential biological effects and mechanisms of action of dihydroanethole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and key physicochemical properties of dihydroanethole. A comprehensive experimental protocol for its synthesis via the catalytic hydrogenation of anethole has also been presented, along with a visual representation of the synthesis workflow. While information on its direct interaction with biological signaling pathways is scarce, this document provides a solid foundation for researchers and professionals working with this compound.

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